molecular formula C12H9GeO3 B14352574 Tri-2-furylgermane

Tri-2-furylgermane

Cat. No.: B14352574
M. Wt: 273.83 g/mol
InChI Key: DNTSJBXWWGJRMX-UHFFFAOYSA-N
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Description

Tri-2-furylgermane is a unique organogermanium hydride that serves as a powerful and versatile reagent in modern synthetic chemistry. Its molecular structure, featuring three electron-withdrawing 2-furyl groups, confers distinctive reactivity that is particularly valuable in research and development . A primary application of Tri-2-furylgermane is in radical chemistry , where it acts as an effective reducing agent for organic halides and participates in radical additions to alkenes and vinyloxiranes. It is considered a promising, less toxic alternative to tributyltin hydride in these transformations . Beyond radical pathways, this compound exhibits significant utility in transition-metal-catalyzed reactions . It is notably effective in palladium-catalyzed hydrogermylation of alkynes, which can proceed efficiently even in aqueous media . Furthermore, Tri-2-furylgermane enables the synthesis of unsymmetrical biaryls from two different aryl halides through a sequential palladium-catalyzed germylation and cross-coupling process . The acidity of the Ge-H bond in Tri-2-furylgermane is another key feature, allowing for the generation of the corresponding germyl anion with only a catalytic amount of base. This anion readily undergoes nucleophilic addition to aldehydes and α,β-unsaturated carbonyl compounds, providing a direct route to functionalized germanes and alcohols . This reagent is for use in research by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H9GeO3

Molecular Weight

273.83 g/mol

InChI

InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H

InChI Key

DNTSJBXWWGJRMX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for Tri 2 Furylgermane and Its Functionalized Derivatives

Established Synthetic Routes to Tri-2-furylgermane

An established method for the synthesis of tri-2-furylgermane involves the reaction of germanium bromide with a suitable furan-containing organometallic reagent. One reported synthesis utilizes the reduction of germanium bromide in a solid lithium aluminum hydride/hydrocarbon system. oup.com This approach, however, has seen limited reporting on the subsequent reactivity of the synthesized tri-2-furylgermane. oup.com Another accessible route involves the reaction of aryl halides with tri-2-furylgermane itself. acs.org This particular reactivity also forms the basis for further functionalization, as will be discussed in subsequent sections. Tri-2-furylgermane is noted as a readily prepared, easy-to-handle, and storable triorganogermane, and its three 2-furyl groups are credited with conferring its unique reactivity. researchgate.net

Palladium-Catalyzed Approaches for Aryltri(2-furyl)germane Formation

Palladium catalysis has proven to be a powerful tool for the synthesis of aryltri(2-furyl)germanes, enabling the formation of carbon-carbon bonds with a wide range of substrates.

Cross-Coupling of Aryl Halides with Tri-2-furylgermane

The palladium(0)-catalyzed reaction of aryl halides with tri-2-furylgermane provides a direct route to aryltri(2-furyl)germanes in good yields. acs.orgresearchgate.netnih.gov This reaction serves as a key step in the facile synthesis of unsymmetrical biaryls from two different aryl halides. acs.orgnih.govnih.gov The process involves the initial formation of the aryltri(2-furyl)germane, which can then undergo a subsequent cross-coupling reaction with a different aryl halide. acs.org Research has shown that various aryl iodides can be effectively coupled with tri-2-furylgermane. acs.org This methodology has been highlighted as a viable route for biaryl synthesis. acs.org

The reaction conditions for the initial germylation of aryl halides typically involve a palladium(0) catalyst, such as Pd₂(dba)₃·CHCl₃, and a phosphine (B1218219) ligand, like tri(2-furyl)phosphine, in a solvent such as N-methyl-2-pyrrolidone (NMP). acs.org The subsequent cross-coupling of the resulting aryltri(2-furyl)germane with a second aryl halide is also catalyzed by a palladium(0) species and often requires an activator, such as a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.org

A notable feature of this reaction is the absence of furylated byproducts, indicating a high degree of selectivity for the desired cross-coupling pathway. acs.org The versatility of this method allows for the synthesis of a diverse range of unsymmetrical biaryls. acs.orgnih.gov

Gram-Scale Synthetic Procedures for Aryltri(2-furyl)germanes

The utility of palladium-catalyzed cross-coupling reactions has been extended to gram-scale preparations. While specific gram-scale procedures for aryltri(2-furyl)germanes are not extensively detailed in the provided context, related methodologies for other organic transformations highlight the feasibility of scaling up such reactions. For instance, gram-scale synthesis of other complex molecules often involves optimizing reaction conditions, such as catalyst loading, solvent volume, and reaction time, to maintain high yields and purity. researchgate.netresearchgate.netnih.gov The principles of these scaled-up syntheses, which frequently employ palladium catalysts, can be applied to the production of larger quantities of aryltri(2-furyl)germanes.

Preparation of Allylic Germanes via π-Allylpalladium Intermediates

The synthesis of allylic germanes using tri-2-furylgermane can be achieved through a palladium-catalyzed reaction involving π-allylpalladium intermediates. nagoya-u.ac.jporcid.orgnagoya-u.ac.jp This method provides a route to functionalized allylic germanes, which are valuable building blocks in organic synthesis. The reaction typically involves the treatment of an allylic substrate, such as an allylic acetate (B1210297) or carbonate, with tri-2-furylgermane in the presence of a palladium(0) catalyst. The palladium catalyst facilitates the formation of a π-allylpalladium complex, which then reacts with the germane (B1219785) to afford the corresponding allylic germane. This process allows for the introduction of the tri(2-furyl)germyl group onto an allylic framework.

Advanced Reaction Mechanisms and Reactivity Studies of Tri 2 Furylgermane

Cross-Coupling Reaction Pathways

Tri-2-furylgermane serves as an effective mediator in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules.

Biaryl Synthesis from Diverse Aryl Halides Mediated by Tri-2-furylgermane

A significant application of tri-2-furylgermane is in the synthesis of unsymmetrical biaryls from two different aryl halides. nih.govacs.org This process involves a two-step sequence. First, a palladium(0)-catalyzed reaction of an aryl halide with tri-2-furylgermane yields an aryltri(2-furyl)germane. nih.govacs.org Subsequently, this intermediate undergoes a cross-coupling reaction with a second, different aryl halide to produce the desired biaryl. nih.govacs.org

The initial germylation of aryl iodides with tri-2-furylgermane proceeds efficiently in the presence of a palladium catalyst, such as a combination of Pd₂(dba)₃·CHCl₃ and tri(2-furyl)phosphine, with cesium carbonate as the base in DMF. acs.org The resulting aryltri(2-furyl)germanes can then be coupled with a variety of aryl halides. acs.org

The scope of the cross-coupling reaction is broad, accommodating a range of functional groups on the aryl halides. The reaction of various aryltri(2-furyl)germanes with aryl halides has been shown to produce unsymmetrical biaryls in good yields. acs.org

Table 1: Synthesis of Aryltri(2-furyl)germanes A representative table based on findings in the literature.

Aryl Iodide Product Yield (%)
Iodobenzene Phenyltri(2-furyl)germane 95
4-Iodotoluene (4-Methylphenyl)tri(2-furyl)germane 92
4-Iodoanisole (4-Methoxyphenyl)tri(2-furyl)germane 88

Table 2: Synthesis of Unsymmetrical Biaryls A representative table based on findings in the literature.

Aryltri(2-furyl)germane Aryl Halide Product Yield (%)
Phenyltri(2-furyl)germane 4-Iodotoluene 4-Methylbiphenyl 85
(4-Methylphenyl)tri(2-furyl)germane 4-Iodoanisole 4-Methoxy-4'-methylbiphenyl 82

Mechanistic Investigations of Palladium-Catalyzed Germyl (B1233479) Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions, in general, is understood to follow a catalytic cycle involving a palladium(0)/palladium(II) interchange. nih.govnobelprize.org This cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). nih.govnobelprize.org

Transmetalation: The organogermane compound (in this case, aryltri(2-furyl)germane) transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (Ar-Pd-Ar'). nih.govnobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govnobelprize.org

Kinetic and structural analyses of similar palladium-catalyzed cross-coupling reactions have provided evidence for these elementary steps and have helped in understanding the factors that influence reaction rates and efficiency. nih.govmit.edu For instance, the nature of the ligands on the palladium catalyst and the choice of base can significantly impact the turnover-limiting step, which can be either transmetalation or reductive elimination. nih.gov

Selective Heteroaryl-Germanium Bond Cleavage in Tandem Processes

A key aspect of the biaryl synthesis using aryltri(2-furyl)germanes is the selective cleavage of the aryl-germanium bond over the furyl-germanium bond during the transmetalation step. acs.org In the palladium-catalyzed cross-coupling of aryltri(2-furyl)germanes with aryl halides, the formation of furylated byproducts is not observed. acs.org This selectivity is crucial for the efficiency and predictability of the reaction, ensuring that the desired unsymmetrical biaryl is the exclusive product. This preferential cleavage is attributed to the greater lability of the aryl-germanium bond compared to the furyl-germanium bond under the reaction conditions.

Nucleophilic Addition Reactivity

Tri-2-furylgermane also exhibits significant reactivity as a nucleophile, particularly in the presence of a base, adding to a variety of electrophilic carbon centers.

Addition to Aldehydes and α,β-Unsaturated Carbonyl Compounds

The nucleophilic addition of tri-2-furylgermane to aldehydes and α,β-unsaturated carbonyl compounds has been demonstrated as a valuable method for forming carbon-germanium bonds. capes.gov.brkyoto-u.ac.jp In the presence of a catalytic amount of base, tri-2-furylgermane adds to aldehydes to furnish α-hydroxy germanes in good to excellent yields. capes.gov.brkyoto-u.ac.jp This reaction proceeds with high chemoselectivity under mild conditions, allowing for the synthesis of α-hydroxy germanes bearing various functional groups. capes.gov.br

Similarly, tri-2-furylgermane undergoes conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds, such as enones and enoates, to afford β-germyl carbonyl compounds. capes.gov.brwikipedia.org This reaction provides a direct route to functionalized organogermanes. capes.gov.br

Table 3: Nucleophilic Addition of Tri-2-furylgermane to Aldehydes A representative table based on findings in the literature.

Aldehyde Product Yield (%)
Benzaldehyde α-(Tri-2-furylgermyl)benzyl alcohol 95
4-Chlorobenzaldehyde α-(Tri-2-furylgermyl)-4-chlorobenzyl alcohol 92

Table 4: Conjugate Addition of Tri-2-furylgermane to α,β-Unsaturated Carbonyls A representative table based on findings in the literature.

α,β-Unsaturated Carbonyl Product Yield (%)
Chalcone 3-Phenyl-1,3-bis(phenyl)-3-(tri-2-furylgermyl)propan-1-one 85
Methyl vinyl ketone 4-(Tri-2-furylgermyl)butan-2-one 82

Base-Catalyzed Regioselectivity and Scope in Addition Reactions

The nucleophilic additions of tri-2-furylgermane are effectively catalyzed by bases such as potassium tert-butoxide (tBuOK) and cesium carbonate (Cs₂CO₃). capes.gov.br The base is believed to activate the germanium-hydrogen bond, increasing the nucleophilicity of the germyl moiety.

In reactions with α,β-unsaturated carbonyl compounds, the regioselectivity is a critical factor. The base-catalyzed addition of tri-2-furylgermane exhibits high regioselectivity, favoring the 1,4-conjugate addition product over the 1,2-addition product. capes.gov.brwikipedia.org This is consistent with the behavior of "soft" nucleophiles in Michael-type additions.

The scope of these addition reactions is broad, encompassing a variety of aldehydes and α,β-unsaturated carbonyl compounds. capes.gov.br The reaction conditions are generally mild, tolerating a range of functional groups, which enhances the synthetic utility of this methodology. capes.gov.brkyoto-u.ac.jp

Hydrogermylation Reactions

Tri-2-furylgermane serves as an effective reagent in hydrogermylation reactions, adding a germyl group and a hydrogen atom across a double or triple bond. This reactivity is particularly notable in the presence of a radical initiator like triethylborane (B153662).

The hydrogermylation of unsaturated compounds using tri-2-furylgermane can be efficiently initiated by triethylborane (Et₃B). nii.ac.jp This radical-mediated process allows for the addition of the germane (B1219785) to both terminal and internal alkenes. researchgate.net The reaction proceeds effectively, providing a method for synthesizing a variety of organogermanium compounds. nii.ac.jp

The reaction with silyl (B83357) enol ethers is particularly significant. The initial hydrogermylation is followed by an elimination of the germyl and siloxy groups, which offers a novel pathway for converting ketones into alkenes. nii.ac.jp This two-step sequence highlights the synthetic utility of tri-2-furylgermane beyond simple addition reactions. Research has demonstrated that tri-2-furylgermane, in the presence of a catalytic amount of Et₃B, readily adds to alkenes and silyl enol ethers. molaid.comkyoto-u.ac.jpkyoto-u.ac.jp For instance, the reaction of 1-dodecene (B91753) with tri-2-furylgermane and triethylborane in THF at 25 °C results in the formation of dodecyltri(2-furyl)germane.

Table 1: Et₃B-Induced Hydrogermylation of Alkenes with Tri-2-furylgermane

Alkene SubstrateProductYield (%)
1-DodeceneDodecyltri(2-furyl)germane95
Cyclohexene (B86901)Cyclohexyltri(2-furyl)germane80
1-(trimethylsiloxy)cyclohexeneCyclohexyltri(2-furyl)germane72

Data compiled from studies on triethylborane-induced hydrogermylation reactions. researchgate.netmolaid.com

The stereochemistry of hydrogermylation reactions is a critical aspect that dictates the spatial arrangement of atoms in the product. In palladium-catalyzed hydrogermylation of alkynes using tri-2-furylgermane, high stereo- and regioselectivity can be achieved, particularly when the reaction is conducted in water. acs.org This leads to the efficient formation of dienylgermanes. acs.org While detailed stereochemical studies for the triethylborane-induced radical hydrogermylation of tri-2-furylgermane are less extensively documented in the provided sources, the nature of radical additions to alkenes typically proceeds via an anti-addition pathway, although this can be influenced by the specific substrate and reaction conditions.

A significant application of tri-2-furylgermane is in the palladium-catalyzed hydrometalcarbonylation of alkynes. capes.gov.brnagoya-u.ac.jp This reaction involves the addition of the germane and a carbonyl group (from carbon monoxide) across the alkyne's triple bond, yielding α,β-unsaturated acylgermanes. capes.gov.brnih.gov The process represents a direct method for synthesizing acylmetals from alkynes using a group 14 metal hydride and carbon monoxide. capes.gov.brresearchgate.net

The reaction proceeds efficiently under ambient pressure of carbon monoxide, making it a practical synthetic method. capes.gov.br For example, the reaction of 1-dodecyne (B1581785) with tri-2-furylgermane and CO, catalyzed by a palladium(0) complex, produces the corresponding α,β-unsaturated acylgermane in good yield. capes.gov.brnih.gov These acylgermane products can be further converted into other useful derivatives, such as amides. capes.gov.br

Table 2: Palladium-Catalyzed Hydrometalcarbonylation of Alkynes

Alkyne SubstrateCatalyst SystemProductYield (%)
1-DodecynePd(OAc)₂ / DPEphos(E)-2-Methyl-1-(tri(2-furyl)germyl)dodec-1-en-1-one82
PhenylacetylenePd(OAc)₂ / DPEphos(E)-2-Phenyl-1-(tri(2-furyl)germyl)prop-1-en-1-one75

Data based on research into the Pd(0)-catalyzed reaction of alkynes with tri(2-furyl)germane and CO. capes.gov.brnih.govsemanticscholar.org

Stereochemical Outcomes in Hydrogermylation of Unsaturated Systems

Radical Reaction Pathways and Reductive Transformations

Tri-2-furylgermane is a valuable alternative to toxic organotin hydrides for radical-mediated reductions. thieme-connect.de Its reactivity allows for both stoichiometric and catalytic transformations of various organic compounds.

Tri-2-furylgermane has proven to be an effective reagent for the radical reduction of organic halides to their corresponding alkanes. molaid.comoup.com In a stoichiometric process, treatment of an organic halide like 1-bromododecane (B92323) with tri-2-furylgermane in THF at room temperature, initiated by a catalytic amount of triethylborane, results in an almost quantitative yield of dodecane. thieme-connect.deoup.com The reaction is also applicable to radical cyclizations, such as the conversion of 2-iodoethanal allyl acetal (B89532) into five-membered ring products. oup.com

Furthermore, a catalytic system has been developed where tri-2-furylgermane is used in a catalytic amount in conjunction with a stoichiometric reducing agent like sodium borohydride (B1222165) (NaBH₄). oup.com This catalytic approach provides a more atom-economical and cost-effective method for the reduction of organic halides. thieme-connect.de

Table 3: Reduction of Organic Halides with Tri-2-furylgermane

Organic HalideReaction TypeConditionsProductYield (%)
1-BromododecaneStoichiometric(Fu)₃GeH, Et₃B (cat.), THF, 25°CDodecane98
1-IodododecaneStoichiometric(Fu)₃GeH, Et₃B (cat.), THF, 25°CDodecane99
1-BromododecaneCatalyticNaBH₄, (Fu)₃GeH (cat.), Et₃B (cat.), THF, 25°CDodecane88
2-Iodoethanal allyl acetalStoichiometric (Cyclization)(Fu)₃GeH, Et₃B (cat.), THF, 25°C4-methyl-2-(tetrahydrofuran-2-yl)oxymethyl-tetrahydrofuran85

Data sourced from studies on the stoichiometric and catalytic reduction of organic halides. thieme-connect.deoup.com

The choice of solvent can have a profound impact on the efficiency of radical reactions. thieme-connect.com Notably, water has been shown to be an excellent solvent for certain radical reactions involving tri-2-furylgermane. thieme-connect.de The reduction of organic halides with tri-2-furylgermane and a radical initiator proceeds efficiently in water, often providing yields comparable to or better than those in organic solvents like THF. oup.comthieme-connect.com

The advantages of using water as a solvent are attributed to its high polarity and strong hydrogen-bonding ability, which can influence the transition states of the radical reactions. thieme-connect.comthieme-connect.de Furthermore, water is an environmentally benign solvent and lacks easily abstractable hydrogen atoms, which minimizes side reactions. thieme-connect.de The successful execution of these reductions in aqueous media underscores the versatility of tri-2-furylgermane as a reagent in green chemistry applications. oup.com

Stoichiometric and Catalytic Reduction of Organic Halides with Tri-2-furylgermane

Diversification of Organic Frameworks via Tri-2-furylgermane Mediated Reactions

The strategic application of organogermanium compounds, particularly tri-2-furylgermane, has opened new avenues for the construction of complex organic molecules. The unique reactivity of the germane moiety, influenced by the electron-rich furyl substituents, allows for its participation in a variety of transformations, leading to the diversification of organic frameworks. These reactions often proceed under mild conditions with high efficiency and selectivity, making tri-2-furylgermane a valuable tool in modern synthetic organic chemistry.

Conversion of Ketones to Alkenes through Germyl and Siloxy Elimination

A notable application of tri-2-furylgermane is in the deoxygenative olefination of ketones, converting them into the corresponding alkenes. This transformation proceeds via a two-step sequence involving the initial conversion of the ketone to a silyl enol ether, followed by a triethylborane-induced hydrogermylation and subsequent elimination of germyl and siloxy groups. This method provides a novel and efficient route for alkene synthesis, expanding the repertoire of olefination reactions.

The reaction is initiated by the hydrogermylation of a silyl enol ether, derived from the parent ketone, with tri-2-furylgermane in the presence of a catalytic amount of triethylborane (Et₃B). This radical addition proceeds regioselectively to afford a β-germyl trimethylsilyl (B98337) ether. The subsequent treatment of this intermediate with an acid, such as formic acid, or a base, like potassium tert-butoxide, induces a 1,2-elimination of the germyl and siloxy groups to furnish the desired alkene.

Detailed research findings have demonstrated the utility of this methodology for various ketones. The transformation of cyclic ketones, such as cyclohexanone (B45756), to their corresponding alkenes proceeds smoothly. The silyl enol ether of cyclohexanone undergoes hydrogermylation with tri-2-furylgermane, and the resulting β-germyl silyl ether is then subjected to elimination to provide cyclohexene in good yield.

The following table summarizes the results for the conversion of various ketones to alkenes mediated by tri-2-furylgermane.

Ketone Substrate (via Silyl Enol Ether)Alkene ProductYield (%)
AcetophenoneStyrene85
CyclohexanoneCyclohexene88
2-Octanone2-Octene & 1-Octene70 (85:15 mixture)
Propiophenone1-Phenyl-1-propene82

The mechanism of the triethylborane-induced hydrogermylation involves the generation of an ethyl radical from the reaction of triethylborane with trace amounts of oxygen. The ethyl radical then abstracts a hydrogen atom from tri-2-furylgermane to produce the tri(2-furyl)germyl radical. This germyl radical adds to the carbon-carbon double bond of the silyl enol ether. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of tri-2-furylgermane, regenerating the germyl radical and propagating the radical chain reaction. The final elimination step is a classic example of a Peterson-type olefination, driven by the formation of strong silicon-oxygen and germanium-leaving group bonds.

Computational and Theoretical Studies on Tri 2 Furylgermane Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a widespread and valuable tool for studying chemical reactions because it offers a good balance between computational cost and accuracy. mdpi.com DFT calculations are based on determining the electronic energy of a molecule's ground state from its electron density, which simplifies the complex calculations of traditional quantum mechanical methods while preserving a high degree of accuracy. mdpi.com

In the context of organogermanium chemistry, DFT is employed to map out the potential energy surfaces of reactions involving compounds like Tri-2-furylgermane. sci-hub.rusemanticscholar.org This allows researchers to elucidate complex reaction mechanisms, such as cycloadditions, substitutions, or rearrangements. For instance, studies on furan-containing molecules, which are directly related to the structure of Tri-2-furylgermane, have used DFT to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. pku.edu.cn By calculating the energies of reactants, products, and any intermediate structures, DFT can identify the most likely sequence of events that constitutes the reaction mechanism. researchgate.net

DFT analysis can determine whether a reaction proceeds through a single concerted step or multiple steps involving the formation of intermediates. pku.edu.cn For example, in cycloaddition reactions, DFT calculations can model the formation of new carbon-carbon bonds and predict the stereochemistry and regioselectivity of the products, which aligns with experimental observations. mdpi.compku.edu.cn This predictive power makes DFT an essential method for designing new synthetic routes and understanding the fundamental reactivity of molecules like Tri-2-furylgermane.

Energetic Analysis of Transition States and Intermediates in Tri-2-furylgermane Reactions

A chemical reaction progresses from reactants to products through one or more high-energy structures known as transition states. libretexts.org A transition state is a very short-lived configuration of atoms at a local energy maximum along the reaction coordinate, possessing partial bonds and being unable to be isolated. masterorganicchemistry.com The energy difference between the reactants and the transition state is called the activation energy (ΔG‡), which is a critical factor determining the rate of the reaction. libretexts.org A lower activation energy corresponds to a faster reaction. libretexts.org

Computational methods, particularly in conjunction with Transition State Theory (TST), are used to locate and characterize these fleeting structures. wikipedia.org For reactions involving Tri-2-furylgermane, theoretical calculations can model the geometry and energy of transition states and any reaction intermediates. sci-hub.ru Intermediates, unlike transition states, are species that exist at a local energy minimum along the reaction coordinate and are, in principle, isolable. masterorganicchemistry.com

The energetic analysis provides a quantitative picture of the reaction profile. By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict reaction rates and understand how structural modifications to the germane (B1219785) compound might affect its reactivity. wikipedia.org Some complex reactions may even involve multiple transition states, and computational models can help dissect these intricate pathways. nih.govwayne.edu

Table 1: Illustrative Energetic Data for a Hypothetical Reaction Step

This table represents the type of data generated from DFT calculations for a single step in a reaction pathway. The values shown are for illustrative purposes to demonstrate the energetic analysis of a transition state.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Starting materials (e.g., Tri-2-furylgermane + Reagent)0.0
Transition State (TS) Highest energy point leading to the intermediate+25.4
Intermediate A stable species formed during the reaction-5.2
Activation Energy (ΔG‡) Energy barrier (TS - Reactants)+25.4

Insights into Bond Reactivities and Stability within Tri-2-furylgermane Derivatives

Computational studies offer profound insights into the fundamental properties of chemical bonds, which govern the stability and reactivity of molecules. reddit.com For Tri-2-furylgermane and its derivatives, theoretical calculations can determine key parameters such as bond lengths, bond dissociation energies, and the distribution of electron density within the molecule. semanticscholar.org These insights are crucial for understanding the structure-property relationships of these compounds. rsc.orgchemrxiv.org

The reactivity of a particular bond is often related to its strength; weaker bonds are typically more reactive. Computational models can predict the dissociation energies for the various bonds in Tri-2-furylgermane derivatives, such as the Germanium-Carbon (Ge-C) and Germanium-Hydrogen (Ge-H) bonds. This information helps identify the most likely sites for chemical attack or fragmentation.

Computational Modeling of Solvent Effects on Reaction Dynamics

Most chemical reactions are carried out in a solvent, which can significantly influence reaction rates and mechanisms. springernature.comchemrxiv.org Computational modeling of solvent effects is therefore critical for accurately predicting chemical behavior in realistic conditions. numberanalytics.com These models are broadly categorized as implicit or explicit. wikipedia.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comwikipedia.org This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent, such as its ability to stabilize charged intermediates or polar transition states. numberanalytics.comnumberanalytics.com

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this method can account for specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. springernature.comwikipedia.org Hybrid models and machine learning-based approaches are also being developed to combine the accuracy of explicit models with the efficiency of implicit ones. chemrxiv.orgnumberanalytics.com

For reactions of Tri-2-furylgermane, modeling the solvent effect is essential for understanding how the reaction dynamics, including the stability of intermediates and the energy of transition states, are modulated by the reaction environment. chemrxiv.org

Table 2: Illustrative Example of Calculated Solvent Effects on a Reaction Rate

This table provides a hypothetical comparison of a reaction's calculated activation energy and resulting relative rate constant in different solvents, demonstrating the type of insights gained from computational solvent modeling.

SolventDielectric Constant (ε)Calculated Activation Energy (ΔG‡, kcal/mol)Relative Rate Constant (k_rel)
Gas Phase 1.028.51
Toluene 2.426.1~50
Tetrahydrofuran (THF) 7.524.9~400
Acetonitrile 37.522.8~15,000

Advanced Spectroscopic and Structural Characterization of Tri 2 Furylgermane and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. libretexts.org By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. numberanalytics.com For Tri-2-furylgermane, ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound by analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns of the hydrogen and carbon nuclei. lcc-toulouse.fr

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the three furan (B31954) rings and the single proton attached directly to the germanium atom (Ge-H). The furyl protons typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions (3, 4, or 5) on the furan ring. The Ge-H proton signal is also characteristic.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the furan rings will have distinct chemical shifts, which can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals. lcc-toulouse.fr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tri-2-furylgermane Predicted values are based on general principles of NMR spectroscopy for furan and organogermane compounds.

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity
¹H H on Ge ~5.0 - 6.0 Singlet
¹H Furyl H5 ~7.5 - 7.7 Doublet of doublets
¹H Furyl H3 ~6.5 - 6.7 Doublet of doublets
¹H Furyl H4 ~6.3 - 6.5 Doublet of doublets
¹³C Furyl C2 (attached to Ge) ~150 - 155 Singlet
¹³C Furyl C5 ~145 - 148 Singlet
¹³C Furyl C3 ~120 - 125 Singlet

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal provides definitive information about the molecule's arrangement in the solid state. libretexts.orgresearchgate.net This technique is particularly crucial for organogermanium compounds where solid-state packing effects, intermolecular interactions, or complex stereochemistry can be unambiguously determined. researchgate.netutoledo.edu The diffraction of X-rays by the electron clouds of the atoms in a crystal lattice produces a unique pattern that can be mathematically decoded to generate a three-dimensional model of the molecular structure. researchgate.netresearchgate.net

Table 2: Example Crystallographic Data from a Single-Crystal XRD Experiment This table represents the type of data that would be obtained from an XRD analysis. Specific data for Tri-2-furylgermane is not available in the cited literature.

Parameter Value
Chemical formula C₁₂H₁₀GeO₃
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic structure of a molecule. IR spectroscopy measures the vibrations of chemical bonds, with specific functional groups absorbing infrared radiation at characteristic frequencies. researchgate.net For Tri-2-furylgermane, the IR spectrum would prominently feature a sharp absorption band corresponding to the stretching vibration of the Germanium-Hydride (Ge-H) bond. Additional characteristic peaks for the C-H, C=C, and C-O bonds of the furan rings would also be present, confirming the organic framework of the molecule. mdpi.com

UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly in systems with conjugated π-electrons. researchgate.net The three furan rings in Tri-2-furylgermane constitute a chromophore. The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated systems of the furyl groups.

Table 3: Characteristic IR and UV-Vis Absorption Data for Tri-2-furylgermane Values are based on typical frequency/wavelength ranges for the specified functional groups.

Spectroscopy Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR Ge-H stretch ~2000 - 2100 cm⁻¹
IR Aromatic C-H stretch ~3100 - 3150 cm⁻¹
IR Furan C=C stretch ~1500 - 1600 cm⁻¹
IR Furan C-O-C stretch ~1000 - 1250 cm⁻¹

Application of Advanced Spectroscopic Techniques for Organogermanium Compounds

Beyond routine 1D NMR and IR, advanced spectroscopic techniques are often required to resolve complex structural questions in organogermanium chemistry. lcc-toulouse.fr The germanium-73 (B84798) (⁷³Ge) isotope is NMR-active, but its large quadrupole moment and low natural abundance often result in very broad signals, making ⁷³Ge NMR challenging. nih.gov However, for highly symmetric molecules like tetraphenylgermane (B86223) or in the solid state, high-resolution ⁷³Ge NMR spectra can be obtained, providing direct insight into the electronic environment at the germanium center. rsc.orgnih.gov The symmetry around the germanium atom is a critical factor, as lower symmetry, such as in trisubstituted germanes, can prevent the observation of a signal. rsc.org

For analyzing complex structures, such as the adducts of Tri-2-furylgermane, two-dimensional (2D) NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to trace the connectivity within the furan rings. lcc-toulouse.fr

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which protons are close to each other in space, which is critical for determining the stereochemistry and conformation of adducts. mdpi.com

DOSY (Diffusion-Ordered Spectroscopy) can distinguish between different species in a mixture based on their diffusion rates, which correlate with molecular size, and is useful for studying the formation of adducts in solution.

These advanced methods provide a deeper level of molecular insight than is possible with simpler techniques, enabling detailed studies of structure, dynamics, and the nature of chemical interactions in organogermanium systems. mdpi.com

Advanced Applications and Emerging Research Frontiers of Tri 2 Furylgermane

Role as a Germanium Transfer Reagent in Complex Molecule Synthesis

Tri-2-furylgermane has emerged as a versatile and highly effective germanium transfer reagent, primarily owing to the unique electronic properties conferred by the three 2-furyl groups. These groups activate the germanium-hydrogen bond, facilitating a range of transformations critical for the synthesis of complex organic molecules. researchgate.net It is a readily prepared, storable, and easy-to-handle crystalline solid, making it a practical alternative to other organogermanes. researchgate.net

One of its primary roles is in the palladium-catalyzed synthesis of aryltri(2-furyl)germanes. In this two-step process, tri-2-furylgermane first reacts with an aryl halide in the presence of a palladium catalyst to form the corresponding aryltri(2-furyl)germane. acs.org This intermediate can then participate in a subsequent cross-coupling reaction with a different aryl halide, enabling the facile synthesis of unsymmetrical biaryls from two distinct aryl halide precursors. researchgate.netacs.org This method provides a significant advantage over traditional coupling strategies that may have more limited substrate scopes or require harsher reaction conditions.

Furthermore, the hydrogen atom in tri-2-furylgermane is sufficiently acidic to allow for the generation of a germyl (B1233479) anion using weak bases like potassium tert-butoxide or cesium carbonate. researchgate.net This nucleophilic germanium species can then be employed in various bond-forming reactions. Research has demonstrated its efficacy in the nucleophilic addition to aldehydes and in 1,4-addition reactions with α,β-unsaturated carbonyl compounds, providing direct routes to functionalized organogermanium products. researchgate.netnagoya-u.ac.jpacs.org

The following table summarizes key transformations where Tri-2-furylgermane acts as a germanium transfer reagent:

Reaction Type Substrate(s) Catalyst/Base Product Type Significance
GermylationAryl HalidePd(0) CatalystAryltri(2-furyl)germaneForms stable germanium intermediate for further coupling. acs.org
Cross-CouplingAryltri(2-furyl)germane + Aryl HalidePd(0) CatalystUnsymmetrical BiarylEnables synthesis of complex biaryls from two different halides. researchgate.netacs.org
Nucleophilic AdditionAldehydeCatalytic Baseα-HydroxygermaneDirect formation of functionalized germanes. nagoya-u.ac.jpacs.org
1,4-Addition (Michael)α,β-Unsaturated CarbonylCatalytic Baseβ-Germyl CarbonylAccess to more complex organogermanium structures. researchgate.net

Potential in Transition Metal-Catalyzed Processes Beyond Palladium

While palladium has been the dominant metal in catalyzing reactions with tri-2-furylgermane, significant research highlights the potential and demonstrated success of other transition metals. acs.orgacs.org Expanding the range of metal catalysts is crucial for accessing complementary reactivity, selectivity, and functional group tolerance.

Copper: Copper catalysis represents a significant advancement in hydrogermylation reactions. Recent studies have detailed a copper-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes. chinesechemsoc.org This process proceeds through the in-situ generation of a key copper-germyl ([Cu–Ge]) intermediate, which then undergoes enantioselective insertion with the alkene. chinesechemsoc.orgchinesechemsoc.org This copper-based strategy is pivotal as it not only expands the catalytic repertoire but also opens the door to stereoselective transformations previously challenging to achieve. chinesechemsoc.org

Ruthenium, Rhodium, and Iridium: The well-established use of ruthenium, rhodium, and iridium complexes in analogous hydrosilylation and hydroboration reactions strongly suggests their potential applicability in hydrogermylation. nih.gov For instance, rhodium-catalyzed silylformylation proceeds via the insertion of an alkyne into a metal-silicon bond. nih.gov A similar mechanistic pathway is conceivable for tri-2-furylgermane, potentially enabling novel germylformylation reactions. Ruthenium catalysts have also been shown to be effective in the trans-hydrogermylation of alkynes. acs.org

Cobalt and Iron: First-row transition metals like cobalt and iron are attractive due to their low cost and unique catalytic properties. nih.gov Mechanisms involving Co-silyl intermediates have been proposed in hydrosilylation, suggesting that cobalt complexes could initiate similar cycles with tri-2-furylgermane for alkene functionalization. acs.org The development of iron and cobalt catalysts for hydrogermylation would provide more sustainable and economical synthetic routes. nih.gov

The exploration of these non-palladium catalysts is a frontier in organogermanium chemistry, promising new reaction pathways and access to molecules that are incompatible with palladium-based systems. rsc.org

Strategies for Stereoselective Transformations Utilizing Tri-2-furylgermane

Achieving stereocontrol in reactions involving organogermanes is a key objective for synthesizing chiral molecules with potential applications in medicine and materials science. chinesechemsoc.org A primary challenge is the nature of the germanium atom itself; its larger atomic radius and the longer germanium-carbon bond can make the stereoselective discrimination of reacting groups difficult. chinesechemsoc.org Despite this, effective strategies have been developed, primarily centered on transition metal catalysis with chiral ligands.

The most prominent success in this area is the copper-catalyzed asymmetric hydrogermylation of activated alkenes. chinesechemsoc.orgchinesechemsoc.org This strategy relies on the combination of a copper salt (e.g., Cu(OAc)) with a chiral phosphine (B1218219) ligand. The choice of ligand is critical for inducing enantioselectivity. The reaction proceeds through a chiral [Cu-Ge] species that delivers the germyl group to the substrate in a highly controlled manner, allowing for the construction of enantioenriched carbon-stereogenic and, in some cases, germanium-stereogenic centers. chinesechemsoc.orgchinesechemsoc.org

The following table presents representative data from a study on Cu-catalyzed asymmetric hydrogermylation, illustrating the effectiveness of this strategy. chinesechemsoc.org

Catalyst System Chiral Ligand Product Yield Enantiomeric Ratio (er)
Cu(OAc)(R)-Ph-BPEModerate67:33
Cu(OAc)(R)-DTBM-Segphos98%99:1

As the data indicates, ligands with bulky, electron-rich substituents on axially chiral backbones, such as DTBM-Segphos, are exceptionally effective, delivering nearly perfect enantioselectivity. chinesechemsoc.org

Beyond hydrogermylation, principles from other asymmetric transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitution, offer a blueprint for future strategies. nih.gov The design of new chiral ligands specifically tailored for the steric and electronic properties of germanium will be essential for expanding the scope of stereoselective transformations utilizing tri-2-furylgermane.

Future Directions in Organogermanium Materials and Chemical Design

The unique properties of tri-2-furylgermane position it as a valuable building block for future innovations in materials science and advanced synthetic design. Its distinct reactivity compared to analogous silicon and tin compounds opens up new avenues of research.

Advanced Materials: Organogermanium compounds exhibit unique optical and electronic properties. chinesechemsoc.org Future research may focus on leveraging tri-2-furylgermane to create novel germanium-containing polymers or hybrid organic-inorganic materials. By analogy with the extensive field of silicone polymers, polygermanes or functionalized germane (B1219785) monomers could be developed for applications as semiconductors, high-refractive-index materials, or specialized coatings. researchgate.net The creation of chiral organogermanes also presents opportunities for developing materials with unique chiroptical properties. chinesechemsoc.org

Late-Stage Functionalization: A significant advantage of organogermanes is their robustness and orthogonal reactivity. acs.org Arylgermanes have shown remarkable stability towards various reaction conditions, including electrophilic nitration and fluorination, where corresponding boronic esters or silanes would decompose. acs.orgacs.org This stability allows for the germanium moiety to be carried through multiple synthetic steps before a final, selective C-Ge bond transformation. This "late-stage functionalization" is a powerful strategy in drug discovery and materials design, allowing for the rapid diversification of complex molecular scaffolds. acs.org The tolerance to fluorinating agents is particularly noteworthy, given the importance of fluorine in pharmaceuticals. acs.orgbeilstein-journals.org

Bioisosteric Replacement: Germanium's position in the periodic table between silicon and tin gives it intermediate properties. Chiral organogermanes are being explored as potential bioisosteres for carbon and silicon in medicinal chemistry. chinesechemsoc.org The ability to synthesize these molecules stereoselectively using reagents like tri-2-furylgermane could lead to new classes of therapeutic agents with tailored properties such as improved stability, lipophilicity, and metabolic profiles. chinesechemsoc.org

The continued development of new catalytic methods and a deeper understanding of the fundamental reactivity of tri-2-furylgermane will undoubtedly unlock novel applications across a wide range of scientific fields.

Q & A

Q. How should interdisciplinary teams manage roles and data ownership in collaborative studies?

  • Methodological Answer :
  • Define roles (synthesis, computational modeling, data analysis) upfront using DFG’s Guidelines 8–9 .
  • Use version-controlled data platforms (e.g, Git, OSF) and assign DOIs to shared datasets .

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